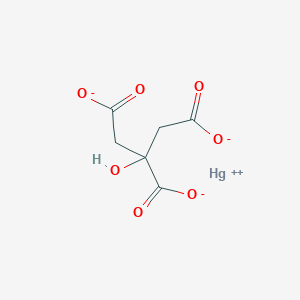
Trimercury biscitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimercury biscitrate can be synthesized through the reaction of mercuric oxide (HgO) with citric acid (C₆H₈O₇) in an aqueous medium. The reaction typically involves dissolving citric acid in water and gradually adding mercuric oxide while maintaining the solution at a controlled temperature. The reaction proceeds as follows: [ 3HgO + C₆H₈O₇ \rightarrow C₆H₈O₇·3Hg + 3H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, pH, and concentration to ensure the purity and yield of the final product. The reaction mixture is often stirred continuously, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Trimercury biscitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The citrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl⁻) or thiocyanate ions (SCN⁻).
Major Products:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury (Hg).
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Trimercury biscitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of citrate ions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in the context of mercury-based therapies.
Industry: this compound is used in the manufacturing of certain industrial products, including catalysts and sensors.
Mechanism of Action
The mechanism of action of trimercury biscitrate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ions in the compound can form strong bonds with thiol groups (-SH) in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potent inhibitor of certain biological processes.
Comparison with Similar Compounds
Mercuric chloride (HgCl₂): A widely used mercury compound with similar coordination properties.
Mercuric acetate (Hg(C₂H₃O₂)₂): Another mercury compound with applications in analytical chemistry.
Mercuric nitrate (Hg(NO₃)₂): Known for its use in various industrial processes.
Uniqueness: Trimercury biscitrate is unique due to its specific coordination with citrate ions, which imparts distinct chemical properties and reactivity. Unlike other mercury compounds, it has a specific affinity for citrate, making it valuable in applications where citrate detection or interaction is required.
Properties
CAS No. |
18211-85-3 |
|---|---|
Molecular Formula |
C12H10Hg3O14 |
Molecular Weight |
979.97 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
Key on ui other cas no. |
18211-85-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















